molecular formula C9H10BrNO3 B13548749 2-Amino-2-(2-bromo-4-methoxyphenyl)acetic acid

2-Amino-2-(2-bromo-4-methoxyphenyl)acetic acid

Cat. No.: B13548749
M. Wt: 260.08 g/mol
InChI Key: IUJOFXWBPLUIPZ-UHFFFAOYSA-N
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Description

2-Amino-2-(2-bromo-4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-bromo-4-methoxyphenyl)acetic acid typically involves the bromination of 2-methoxyphenylacetic acid followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-bromo-4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to form the corresponding phenylacetic acid derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles like hydroxyl, amino, or thiol groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or thiols in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of 2-bromo-4-methoxybenzaldehyde or 2-bromo-4-methoxybenzoic acid.

    Reduction: Formation of 2-amino-2-(2-methoxyphenyl)acetic acid.

    Substitution: Formation of 2-amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid or other substituted derivatives.

Scientific Research Applications

2-Amino-2-(2-bromo-4-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromo-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The bromine and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid
  • 2-Amino-2-(2-methoxyphenyl)acetic acid
  • 2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid

Uniqueness

2-Amino-2-(2-bromo-4-methoxyphenyl)acetic acid is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This positioning can significantly influence the compound’s reactivity and biological activity compared to its isomers and analogs. The presence of both electron-withdrawing (bromine) and electron-donating (methoxy) groups can create a unique electronic environment, affecting the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

2-amino-2-(2-bromo-4-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H10BrNO3/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)

InChI Key

IUJOFXWBPLUIPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)O)N)Br

Origin of Product

United States

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